Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
Brand Name: Vulcanchem
CAS No.: 131028-00-7
VCID: VC21071459
InChI: InChI=1S/C18H25N3O2/c1-14-5-3-6-15(2)18(14)20-11-9-19(10-12-20)17(23)13-21-8-4-7-16(21)22/h3,5-6H,4,7-13H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol

Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-

CAS No.: 131028-00-7

Cat. No.: VC21071459

Molecular Formula: C18H25N3O2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- - 131028-00-7

Specification

CAS No. 131028-00-7
Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
IUPAC Name 1-[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one
Standard InChI InChI=1S/C18H25N3O2/c1-14-5-3-6-15(2)18(14)20-11-9-19(10-12-20)17(23)13-21-8-4-7-16(21)22/h3,5-6H,4,7-13H2,1-2H3
Standard InChI Key CEKSOYRGQQWHCL-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O
Canonical SMILES CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator